molecular formula C11H9NO3 B7764342 Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate CAS No. 84906-82-1

Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate

Cat. No.: B7764342
CAS No.: 84906-82-1
M. Wt: 203.19 g/mol
InChI Key: VVZNRIXRLYHAKG-UHFFFAOYSA-N
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Description

Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate is a heterocyclic compound with significant importance in the field of organic chemistry. It is known for its unique structure, which includes a quinoline core with a carboxylate ester group at the 4-position and a keto group at the 2-position. This compound is often used as a building block in the synthesis of various pharmaceuticals and biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of anthranilic acid derivatives with appropriate reagents. For instance, the reaction of anthranilic acid with diethyl malonate in the presence of acetic anhydride and sodium acetate can yield the desired compound . Another method involves the use of methyl anthranilate and ethyl acetoacetate under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, cyclization, and purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-hydroxyquinoline derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline-2,4-dione derivatives, 2-hydroxyquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block in the development of pharmaceuticals, particularly those targeting bacterial infections and cancer.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit bacterial enzymes, leading to the disruption of essential metabolic processes. In cancer research, it has been shown to interfere with cell proliferation and induce apoptosis through the modulation of signaling pathways .

Comparison with Similar Compounds

Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

methyl 2-oxo-1H-quinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)8-6-10(13)12-9-5-3-2-4-7(8)9/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZNRIXRLYHAKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00192636
Record name 4-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84906-82-1, 39497-01-3
Record name 4-Quinolinecarboxylic acid, 2-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84906-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039497013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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